molecular formula C14H15BrN4O2S3 B2829917 5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide CAS No. 1421459-47-3

5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B2829917
CAS No.: 1421459-47-3
M. Wt: 447.38
InChI Key: HJLGYOFFXGHKIG-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a pyrazole ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate starting materials under acidic or basic conditions.

    Thiazole Ring Synthesis: The thiazole ring is often formed through a cyclization reaction involving a thioamide and a haloketone.

    Coupling Reactions: The pyrazole and thiazole rings are then coupled using a suitable linker, such as an ethyl group, through nucleophilic substitution or other coupling reactions.

    Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the brominated thiophene derivative with a sulfonamide reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the sulfonamide group, potentially leading to debromination or the formation of amines.

    Substitution: The bromine atom in the thiophene ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated thiophene derivatives or amines.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology

The compound’s sulfonamide group is known for its biological activity, particularly as an antibacterial agent. It can be used in the development of new drugs targeting bacterial infections.

Medicine

Due to its structural complexity and potential biological activity, this compound is a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties, owing to its heterocyclic rings and bromine atom.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole and thiazole rings may interact with various molecular targets, such as receptors or proteins, through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide: Similar structure but lacks the 3,5-dimethyl groups on the pyrazole ring.

    N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide: Similar structure but lacks the bromine atom on the thiophene ring.

    5-chloro-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of both the bromine atom and the 3,5-dimethyl groups on the pyrazole ring makes 5-bromo-N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide unique

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-bromo-N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2S3/c1-9-7-10(2)19(18-9)14-17-11(8-22-14)5-6-16-24(20,21)13-4-3-12(15)23-13/h3-4,7-8,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLGYOFFXGHKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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